N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This step involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride under acidic conditions to introduce the acetyl group.
Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of a suitable precursor with sulfur and a base to form the thieno[2,3-c]pyridine ring.
Coupling with 3,4-diethoxybenzamide: The final step involves the coupling of the thieno[2,3-c]pyridine derivative with 3,4-diethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may yield reduced thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to specific protein targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and thieno[2,3-c]pyridine rings, along with the acetyl and diethoxybenzamide groups, makes it a versatile compound for various applications .
Properties
CAS No. |
1172229-75-2 |
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Molecular Formula |
C27H27N3O4S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C27H27N3O4S2/c1-4-33-20-11-10-17(14-21(20)34-5-2)25(32)29-27-24(26-28-19-8-6-7-9-22(19)35-26)18-12-13-30(16(3)31)15-23(18)36-27/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,29,32) |
InChI Key |
XQHCQKNEGQIFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4)OCC |
Origin of Product |
United States |
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